molecular formula C9H7N3O B8340212 2-(1H-pyrazol-5-yl)nicotinaldehyde

2-(1H-pyrazol-5-yl)nicotinaldehyde

Cat. No.: B8340212
M. Wt: 173.17 g/mol
InChI Key: PRGXFOVLCYTXLB-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-5-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an aldehyde group at the 3-position and a pyrazole moiety at the 2-position. Its molecular formula is C₁₀H₇N₃O, with a molecular weight of 185.18 g/mol. The aldehyde group enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation), while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the design of kinase inhibitors or hemoglobin modifiers .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-2-1-4-10-9(7)8-3-5-11-12-8/h1-6H,(H,11,12)

InChI Key

PRGXFOVLCYTXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NN2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Pyrazol-5-yl)aniline

  • Structure : Pyridine replaced by benzene; aldehyde replaced by an amine group.
  • Molecular Formula : C₉H₉N₃ | Molecular Weight : 159.19 g/mol .
  • Reactivity : The amine group facilitates nucleophilic aromatic substitution, contrasting with the aldehyde’s electrophilic reactivity.
  • Applications : Primarily a precursor for azo dyes or metal-organic frameworks (MOFs). Lacks the aldehyde-driven utility in cross-coupling reactions.

Voxelotor (2-hydroxy-6-[[2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methoxy]benzaldehyde)

  • Structure : Shares the pyrazole-pyridine backbone but includes a benzaldehyde core with a hydroxyl and methoxy linker.
  • Molecular Weight : ~420 g/mol (estimated) | Therapeutic Use : Approved for sickle cell disease; aldehyde group binds hemoglobin to inhibit polymerization .
  • Key Differences : The isopropyl group on Voxelotor’s pyrazole enhances metabolic stability, while the methoxy linker improves solubility. These modifications highlight the importance of substituents in pharmacokinetics.

Nicotinaldehyde Derivatives (e.g., 3-pyridinecarboxaldehyde)

  • Structure : Lacks the pyrazole substituent.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Reactivity Profile Primary Applications
2-(1H-Pyrazol-5-yl)nicotinaldehyde C₁₀H₇N₃O Aldehyde, pyrazole, pyridine Electrophilic, condensation Pharmaceutical intermediates
2-(1H-Pyrazol-5-yl)aniline C₉H₉N₃ Amine, pyrazole, benzene Nucleophilic substitution Dyes, MOFs
Voxelotor ~C₂₂H₂₃N₃O₃ Aldehyde, hydroxyl, methoxy Hemoglobin binding Sickle cell disease therapy
3-Pyridinecarboxaldehyde C₆H₅NO Aldehyde, pyridine Electrophilic addition Organic synthesis

Research Findings and Computational Insights

  • Hydrogen Bonding : The pyrazole ring’s N-H group forms strong hydrogen bonds (bond order: 0.35) in crystal structures, enhancing molecular recognition in drug-target interactions.
  • Thermodynamic Stability : Voxelotor’s bulky substituents increase steric hindrance, reducing reactivity but improving plasma half-life (~40 hours vs. <1 hour for simpler aldehydes) .

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